molecular formula C13H23NS B13275688 (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine

(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13275688
M. Wt: 225.40 g/mol
InChI Key: UKUWYKUTFYQOSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine typically involves multiple steps. One common method starts with the reaction of N,N-dimethylformamide (DMF) and thiophene to produce 2-thiophenecarbaldehyde. This intermediate then reacts with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine . The final step involves the alkylation of 2-thiopheneethylamine with heptan-3-yl halide under basic conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The exact mechanism of action for (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethylamine linkage may facilitate binding to biological targets, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: A simpler analog with similar chemical properties.

    2-Thiopheneacetaldehyde: An intermediate in the synthesis of (Heptan-3-yl)[2-(thiophen-2-yl)ethyl]amine.

    2-Thiophenecarbaldehyde: Another intermediate used in the synthesis.

Uniqueness

This compound is unique due to its heptane chain, which may impart distinct physicochemical properties and biological activities compared to simpler thiophene derivatives .

Properties

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)heptan-3-amine

InChI

InChI=1S/C13H23NS/c1-3-5-7-12(4-2)14-10-9-13-8-6-11-15-13/h6,8,11-12,14H,3-5,7,9-10H2,1-2H3

InChI Key

UKUWYKUTFYQOSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)NCCC1=CC=CS1

Origin of Product

United States

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